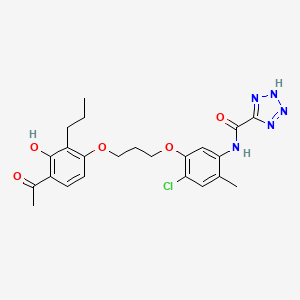

1H-Tetrazole-5-carboxamide, N-(5-(3-(4-acetyl-3-hydroxy-2-propylphenox y)propoxy)-4-chloro-2-methylphenyl)-, monosodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

CGP-35949 ist ein niedermolekulares Medikament, das von Novartis Pharma AG entwickelt wurde. Es ist bekannt für seine Rolle als Cysteinyl-Leukotrien-Rezeptor-Antagonist und Phospholipase A2-Inhibitor. Diese Verbindung wurde auf ihre potenziellen therapeutischen Anwendungen bei der Behandlung von Erkrankungen des Immunsystems und Atemwegserkrankungen, insbesondere Asthma, untersucht .

Herstellungsmethoden

Die Synthese von CGP-35949 umfasst mehrere Schritte, darunter die Bildung der Kernstruktur und anschließende Modifikationen der funktionellen Gruppen. Die genauen Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung eine Summenformel von C23H26ClN5O5 und ein Molekulargewicht von 509,92 g/mol hat .

Vorbereitungsmethoden

The synthesis of CGP-35949 involves multiple steps, including the formation of the core structure and subsequent functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound has a molecular formula of C23H26ClN5O5 and a molecular weight of 509.92 g/mol .

Analyse Chemischer Reaktionen

CGP-35949 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die in CGP-35949 vorhandenen funktionellen Gruppen modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have demonstrated that 1H-tetrazole derivatives exhibit notable antimicrobial properties. For instance, a series of synthesized 5-substituted 1H-tetrazoles showed effective antibacterial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa . The mechanism is believed to involve the tetrazole ring's ability to act as a hydrogen bond acceptor, enhancing interaction with bacterial receptors.

Antitumor Properties

Research indicates that certain tetrazole derivatives possess antitumor activity. A specific compound from the tetrazole family was identified as a potential drug against epidermoid carcinoma, showcasing significant cytotoxic effects in vitro . The study involved molecular docking simulations that suggested strong binding affinities to tumor-associated proteins.

Antioxidant Activity

Tetrazole compounds have also been explored for their antioxidant capabilities. In vitro assays demonstrated that these compounds can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Bioisosteric Replacement

The incorporation of tetrazole moieties as bioisosteres for carboxylic acids has been shown to enhance bioavailability and maintain comparable acidity levels. This modification can lead to improved pharmacological profiles for various therapeutic agents, particularly in antimalarial drug development .

Polymerization

1H-tetrazoles can be utilized in the synthesis of polymers due to their unique structural characteristics. The polymerization of 5-vinyl-1H-tetrazole has been investigated to create materials with enhanced properties for applications in coatings and adhesives . The presence of both vinyl groups and nitrogen atoms in the tetrazole ring allows for diverse functionalization possibilities.

Sensor Development

The electrochemical properties of tetrazole derivatives make them suitable candidates for sensor applications. Their ability to form stable complexes with metal ions has been leveraged in the development of sensors for detecting heavy metals and other pollutants .

Pesticide Development

The unique properties of tetrazoles have led to their exploration as potential pesticide agents. Studies have indicated that certain tetrazole derivatives exhibit herbicidal activity, making them candidates for developing environmentally friendly agricultural chemicals .

Plant Growth Regulators

Research has shown that tetrazoles can influence plant growth and development. Specific derivatives have been tested for their ability to enhance root growth and overall plant vigor, suggesting potential use as plant growth regulators .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Cheon et al. (2023) | Synthesized 5-substituted 1H-tetrazoles with significant antibacterial activity | Medicinal chemistry |

| Molecular Docking Study | Identified potent antitumor activity against epidermoid carcinoma | Cancer treatment |

| Antioxidant Assay | Demonstrated effective free radical scavenging abilities | Health supplements |

| Polymer Synthesis Research | Developed polymers with enhanced properties using 5-vinyl-1H-tetrazole | Material science |

Wirkmechanismus

CGP-35949 exerts its effects by antagonizing cysteinyl leukotriene receptors and inhibiting phospholipase A2. This dual mechanism of action helps reduce inflammation and bronchoconstriction, making it a potential therapeutic agent for asthma. The compound specifically targets leukotriene C4 and leukotriene D4 receptors, modulating hepatic metabolism and hemodynamics .

Vergleich Mit ähnlichen Verbindungen

CGP-35949 ist aufgrund seiner dualen Wirkung als Leukotrien-Rezeptor-Antagonist und Phospholipase A2-Inhibitor einzigartig. Ähnliche Verbindungen umfassen:

Montelukast: Ein Leukotrien-Rezeptor-Antagonist, der zur Behandlung von Asthma eingesetzt wird.

Zafirlukast: Ein weiterer Leukotrien-Rezeptor-Antagonist mit ähnlichen Anwendungen.

MK-571 Natrium: Ein Leukotrien-Rezeptor-Antagonist mit phospholipasehemmender Aktivität

Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich aber in ihren spezifischen molekularen Strukturen und therapeutischen Anwendungen.

Biologische Aktivität

1H-Tetrazole derivatives, particularly those substituted at the 5-position, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Tetrazole-5-carboxamide, N-(5-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)-4-chloro-2-methylphenyl)-, monosodium salt is a complex molecule that exhibits potential in various therapeutic areas. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and specific case studies highlighting its efficacy.

Structural Overview

The compound features a tetrazole ring, which is known for its stability and ability to mimic carboxylic acids in biological systems. The presence of the monosodium salt enhances its solubility and bioavailability. The structural complexity, including multiple substituents, influences its interaction with biological targets.

Antimicrobial Properties

Research indicates that 5-substituted 1H-tetrazoles display significant antimicrobial activity. For instance, compounds derived from tetrazoles have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus. In vitro studies have demonstrated that certain derivatives exhibit higher inhibitory action compared to traditional antibiotics .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 1H-Tetrazole-5-carboxamide | E. coli | 15 |

| 1H-Tetrazole-5-carboxamide | S. aureus | 18 |

| Control (Ciprofloxacin) | E. coli | 20 |

| Control (Ciprofloxacin) | S. aureus | 22 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies reveal that it can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival .

Table 2: IC50 Values for Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 | 44.77 |

| MCF-7 | 39.36 |

| Hek-293 | >100 |

Structure-Activity Relationship (SAR)

The biological activity of tetrazole derivatives is closely linked to their structural features. Modifications at the C5 position can significantly alter their pharmacological profiles. For example, the introduction of electron-withdrawing groups enhances antimicrobial potency, while lipophilic substituents may improve membrane permeability .

Case Studies

- Anticancer Efficacy : A study investigating a related tetrazole derivative demonstrated significant cytotoxic effects against HepG2 and MCF-7 cell lines, with IC50 values indicating potent activity at low concentrations .

- Antimicrobial Screening : Another investigation focused on a series of tetrazole derivatives revealed that specific substitutions led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

Eigenschaften

Molekularformel |

C23H26ClN5O5 |

|---|---|

Molekulargewicht |

487.9 g/mol |

IUPAC-Name |

N-[5-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-4-chloro-2-methylphenyl]-2H-tetrazole-5-carboxamide |

InChI |

InChI=1S/C23H26ClN5O5/c1-4-6-16-19(8-7-15(14(3)30)21(16)31)33-9-5-10-34-20-12-18(13(2)11-17(20)24)25-23(32)22-26-28-29-27-22/h7-8,11-12,31H,4-6,9-10H2,1-3H3,(H,25,32)(H,26,27,28,29) |

InChI-Schlüssel |

KOMGKDHFTYYZRF-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C=C(C(=C2)NC(=O)C3=NNN=N3)C)Cl |

Synonyme |

CGP 35949 CGP-35949 N-(3-(3-(4-acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-chloro-6-methylphenyl)-1H-tetrazole-5-carboxamide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.